

ASN-001: A Comparative Analysis in Metastatic Castration-Resistant Prostate Cancer

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Compound of Interest

Compound Name: ASN-001

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial results and experimental data for **ASN-001**, a novel CYP17 lyase inhibitor, with established treatments for metastatic castration-resistant prostate cancer (mCRPC), namely abiraterone acetate and enzalutamide.

Executive Summary

ASN-001 is an investigational, non-steroidal, selective inhibitor of CYP17 lyase, a key enzyme in the androgen biosynthesis pathway. Early clinical data from a Phase 1/2 trial (NCT02349139) suggest that **ASN-001** is well-tolerated and shows preliminary efficacy in men with mCRPC. A distinguishing feature of **ASN-001** is its selective inhibition of testosterone synthesis over cortisol synthesis, which may obviate the need for co-administration of prednisone, a requirement for the CYP17 inhibitor abiraterone acetate. This guide presents available quantitative data from the **ASN-001** trial alongside pivotal trial data for abiraterone acetate and the androgen receptor inhibitor enzalutamide to offer a comparative perspective for research and development professionals.

Comparative Clinical Trial Data

The following tables summarize the key efficacy and safety data from the respective clinical trials. It is important to note that the **ASN-001** data are from an early phase trial and are not directly comparable to the Phase 3 data of the approved drugs.

Table 1: Efficacy Outcomes in mCRPC Clinical Trials

Drug	Trial	Patient Population	Median Overall Survival (OS)	Median Radiographic Progression-Free Survival (rPFS)	Prostate-Specific Antigen (PSA) Response Rate (≥50% decline)
ASN-001	Phase 1/2 (NCT02349139)	mCRPC, pre-treated and treatment-naïve (to ABI/ENZA)	Not Reported	Stable disease up to 18+ months	3 of 4 (75%) ABI/ENZA-naïve patients at 300/400mg doses[1]
Abiraterone Acetate	COU-AA-301	mCRPC, post-docetaxel	15.8 months vs 11.2 months with placebo[2]	5.6 months vs 3.6 months with placebo[3][4]	29% vs 6% with placebo[4][5]
COU-AA-302	mCRPC, chemotherapy-naïve	34.7 months vs 30.3 months with placebo[6]	16.5 months vs 8.3 months with placebo[7][8]	Not Reported	
Enzalutamide	AFFIRM (NCT00974311)	mCRPC, post-docetaxel	18.4 months vs 13.6 months with placebo[9][10]	Not a primary endpoint	54% vs 2% with placebo
PREVAIL (NCT01212991)	mCRPC, chemotherapy-naïve	32.4 months vs 30.2 months with placebo[11]	Not reached vs 3.9 months with placebo[11]	78% vs 3% with placebo	

Table 2: Safety and Tolerability Profile

Drug	Trial	Common Adverse Events (Grade 1-2)	Key Grade 3-4 Adverse Events	Prednisone Co-administration
ASN-001	Phase 1/2 (NCT02349139)	Fatigue, nausea, dizziness, myalgia, anorexia, flushing, hot flashes, presyncope[12]	Asymptomatic, reversible ALT/AST elevation (at 400mg)[7]	Not required[7][11]
Abiraterone Acetate	COU-AA-301 & COU-AA-302	Fluid retention, hypertension, hypokalemia[4]	Hypertension, hypokalemia, elevated ALT/AST[1]	Required (5 mg twice daily)[5][13]
Enzalutamide	AFFIRM & PREVAIL	Fatigue, diarrhea, back pain, hot flashes[10]	Hypertension, seizure (rare)[10][11]	Not required[9]

Experimental Protocols

ASN-001 (NCT02349139) - Phase 1/2 Trial

- Objective: To evaluate the safety, tolerability, recommended Phase 2 dose, pharmacokinetics, pharmacodynamics, and preliminary efficacy of **ASN-001** in men with progressive mCRPC.
- Design: A multicenter, open-label, dose-escalation (Phase 1) and expansion (Phase 2) study.
- Patient Population: Men with progressive mCRPC with ongoing androgen deprivation therapy. Phase 1 allowed prior treatment with abiraterone, enzalutamide, and chemotherapy, while Phase 2 focused on patients naïve to abiraterone or enzalutamide.
- Intervention: Oral **ASN-001** administered once daily at escalating doses of 50, 100, 200, 300, and 400 mg without co-administration of prednisone.[14]

- Endpoints:
 - Primary: Safety and tolerability, determination of maximum tolerated dose and recommended Phase 2 dose.
 - Secondary: Pharmacokinetics, effect on steroid hormone biosynthesis, and clinical efficacy (PSA response and imaging).[14]

Abiraterone Acetate (COU-AA-301) - Phase 3 Trial

- Objective: To determine if abiraterone acetate plus prednisone improves overall survival in men with mCRPC who have progressed after docetaxel chemotherapy.
- Design: A randomized, double-blind, placebo-controlled, multinational Phase 3 trial.[13]
- Patient Population: 1,195 men with mCRPC who had previously received one or two chemotherapy regimens, at least one of which contained docetaxel.[13]
- Intervention: Patients were randomized (2:1) to receive either abiraterone acetate (1000 mg once daily) plus prednisone (5 mg twice daily) or placebo plus prednisone.[13]
- Endpoints:
 - Primary: Overall survival.[4]
 - Secondary: Time to PSA progression, radiographic progression-free survival, and PSA response rate.[4]

Enzalutamide (PREVAIL - NCT01212991) - Phase 3 Trial

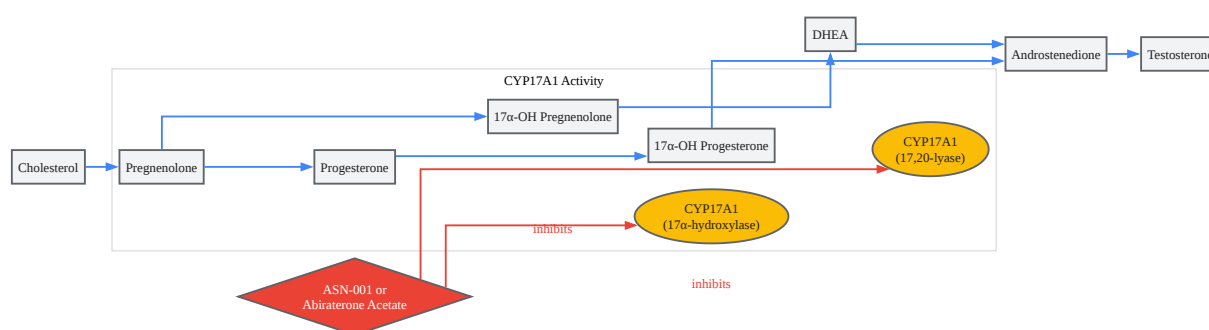
- Objective: To evaluate the efficacy and safety of enzalutamide in asymptomatic or mildly symptomatic chemotherapy-naïve men with mCRPC.
- Design: A randomized, double-blind, placebo-controlled, multinational Phase 3 study.[10][14]
- Patient Population: 1,717 chemotherapy-naïve men with progressive mCRPC.[11]

- Intervention: Patients were randomized (1:1) to receive either enzalutamide (160 mg once daily) or placebo.[15]
- Endpoints:
 - Co-Primary: Overall survival and radiographic progression-free survival.[15]
 - Secondary: Time to initiation of cytotoxic chemotherapy, time to first skeletal-related event, and PSA response.

Signaling Pathways and Experimental Workflows

CYP17A1 Signaling Pathway in Androgen Synthesis

The following diagram illustrates the central role of CYP17A1 in the conversion of cholesterol to androgens. **ASN-001** and abiraterone acetate act by inhibiting the 17 α -hydroxylase and 17,20-lyase activities of this enzyme.

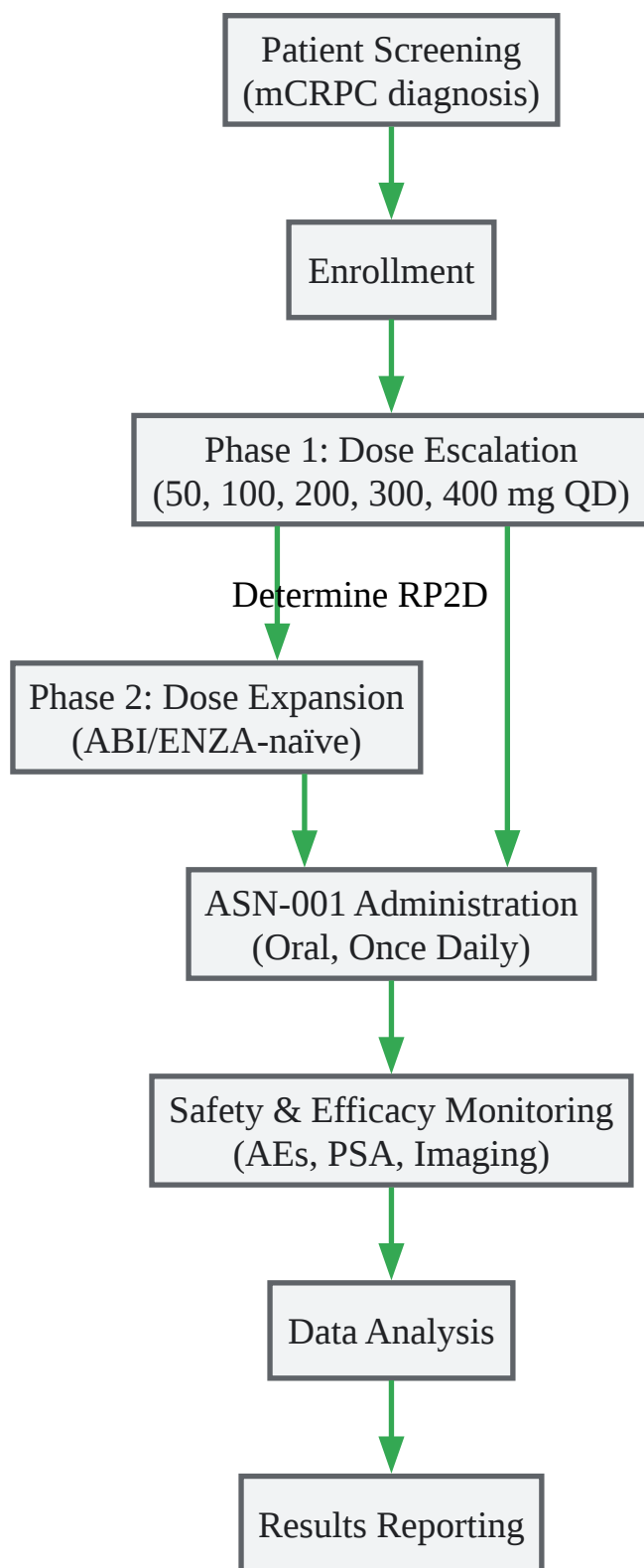


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Caption: Simplified steroidogenesis pathway highlighting CYP17A1 inhibition.

ASN-001 Phase 1/2 Clinical Trial Workflow

The diagram below outlines the workflow of the **ASN-001** Phase 1/2 clinical trial, from patient screening to data analysis.



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Caption: Workflow of the **ASN-001** Phase 1/2 clinical trial.

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